molecular formula C12H20N2O3 B14714114 5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 20977-51-9

5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14714114
CAS No.: 20977-51-9
M. Wt: 240.30 g/mol
InChI Key: LHJQXZSHIGNAAM-UHFFFAOYSA-N
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Description

5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 5-Allyl-5-(2-oxo-3,3-dimethylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes .

Properties

CAS No.

20977-51-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-(3,3-dimethylbutyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(7-6-11(2,3)4)8(15)13-10(17)14-9(12)16/h5-7H2,1-4H3,(H2,13,14,15,16,17)

InChI Key

LHJQXZSHIGNAAM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)C

Origin of Product

United States

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